Siponimod-D11: Chemical Structure, Isotopic Purity Specifications, and Bioanalytical Applications
Siponimod-D11: Chemical Structure, Isotopic Purity Specifications, and Bioanalytical Applications
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction: The Bioanalytical Imperative for Siponimod-D11
Siponimod (clinically known as BAF-312) is a highly selective sphingosine-1-phosphate (S1P) receptor modulator that specifically targets the S1P1 and S1P5 receptor subtypes. It is a critical therapeutic agent utilized in the management of secondary progressive multiple sclerosis (SPMS)[1]. To accurately map its pharmacokinetic (PK) and pharmacodynamic (PD) profiles during preclinical development and clinical therapeutic drug monitoring, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are required[1].
In these complex bioanalytical assays, Siponimod-D11 serves as the definitive stable isotope-labeled (SIL) internal standard[2]. The fundamental causality behind employing a D11-labeled analog lies in matrix effect mitigation. Biological matrices (such as human plasma or cerebrospinal fluid) cause unpredictable ion suppression or enhancement during electrospray ionization (ESI). Because Siponimod-D11 co-elutes exactly with the unlabeled drug and shares identical ionization efficiencies, it acts as a self-validating internal control. It normalizes extraction recovery variances and ionization fluctuations, ensuring absolute quantitative precision[2].
Mechanism of action of Siponimod targeting S1P1 and S1P5 receptors.
Chemical Structure and Molecular Dynamics
The IUPAC nomenclature for Siponimod-D11 is 1-((4-((1E)-1-(((4-(Cyclohexyl-D11)-3-(trifluoromethyl)phenyl)methoxy)imino)ethyl)-2-ethylphenyl)methyl)azetidine-3-carboxylic acid[3][4].
Structural Causality of Isotope Placement
The molecule features an azetidine-3-carboxylic acid hydrophilic head, a biphenyl-like core with an oxime ether linkage, and a lipophilic tail comprising a trifluoromethyl group and a cyclohexyl ring. The 11 deuterium atoms are specifically incorporated into this cyclohexyl ring[4].
The scientific rationale for deuterating the cyclohexyl ring is threefold:
-
Metabolic Stability: The C-D bonds on the alkane ring are highly resistant to in vivo metabolic cleavage compared to C-H bonds, minimizing kinetic isotope effects (KIE) that could alter the standard's behavior relative to the parent drug.
-
Zero Hydrogen/Deuterium (H/D) Exchange: Unlike protons on amines, hydroxyls, or carboxylic acids, the deuterium atoms on a saturated carbon ring are non-exchangeable in protic solvents (e.g., water, methanol, blood plasma). This ensures the isotopic integrity of the standard is perfectly maintained throughout rigorous sample preparation workflows.
-
Optimal Mass Shift: The incorporation of 11 neutrons provides a mass shift of +11 Da (m/z 517.3 to 528.3). This cleanly separates the internal standard's signal from the natural 13 C isotopic envelope of the unlabeled Siponimod, eliminating spectral overlap and ensuring absolute quantitative precision[5].
Physicochemical and Isotopic Purity Specifications
For a stable isotope-labeled compound to function as a reliable internal standard, it must meet stringent purity thresholds. High chemical purity ensures no interfering degradation products are introduced into the assay, while high isotopic enrichment ensures no unlabeled Siponimod (D0) is present, which would falsely elevate the analyte's baseline signal and compromise the lower limit of quantification (LLOQ)[5][6].
Table 1: Physicochemical and Isotopic Specifications of Siponimod-D11
| Specification Parameter | Value / Threshold |
| Molecular Formula | C₂₉H₂₄D₁₁F₃N₂O₃[3][5] |
| Molecular Weight | 527.66 g/mol [3][4] |
| Unlabeled CAS Number | 1230487-00-9[3][5] |
| Labeled CAS Number | 2104759-32-0[2][4] |
| Isotopic Enrichment | ≥ 99% atom % D[6] |
| Chemical Purity (HPLC) | > 95%[5][6] |
| Physical State | Solid / Neat[3] |
Bioanalytical Workflow: LC-MS/MS Protocol
The following protocol outlines a self-validating system for the quantification of Siponimod in biological matrices using Siponimod-D11 as the internal standard.
Step 1: Sample Preparation (Protein Precipitation)
Causality: Highly lipophilic drugs like Siponimod bind strongly to plasma proteins. A harsh organic solvent is required to denature these proteins, releasing the free drug into the supernatant while precipitating the massive protein structures that would otherwise clog the UHPLC column.
-
Aliquot 50 µL of human or murine plasma into a 96-well collection plate[7].
-
Spike the sample with 10 µL of Siponimod-D11 working solution (e.g., 250 ng/mL in 50% acetonitrile) to act as the internal standard[7].
-
Add 200 µL of extraction solvent (Acetonitrile/Methanol/Trichloroethene, 4:3:3 v/v) to precipitate plasma proteins and disrupt drug-protein binding[7].
-
Sonicate or vortex rigorously for 10 minutes, then centrifuge at 4000 × g for 15 minutes at 4°C[7].
-
Transfer the clear supernatant to a clean autosampler vial for LC-MS/MS injection.
Step 2: Chromatographic Separation
Causality: Reverse-phase chromatography separates the analyte from residual matrix phospholipids, reducing ion suppression.
-
Column: Reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm particle size) held at 50°C[1].
-
Mobile Phase: Gradient elution utilizing Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B). The acidic environment ensures the protonation of the azetidine nitrogen, facilitating robust positive-ion electrospray ionization (ESI+).
Step 3: Mass Spectrometry (MRM Mode)
Causality: Multiple Reaction Monitoring (MRM) acts as a double mass filter, drastically reducing background noise from the biological matrix and achieving the high signal-to-noise ratio required for trace-level pharmacokinetic quantification[1].
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Structural Rationale for Transition |
| Siponimod (D0) | 517.3 | 416.2 | Loss of the azetidine-3-carboxylic acid moiety (101 Da)[1]. |
| Siponimod-D11 | 528.3 | 427.2 | The D11 label is retained on the cyclohexyl ring of the product ion fragment[1][7]. |
(Note: Collision Energy (CE) and Declustering Potential (DP) must be optimized per specific mass spectrometer model).
Bioanalytical LC-MS/MS workflow utilizing Siponimod-D11 as an internal standard.
References
-
MedChemExpress. Siponimod-d11 (BAF-312-d11) | Stable Isotope.2
-
Sussex Research Laboratories. SI190040: Siponimod-d11.5
-
Benchchem. Siponimod-D11.6
-
LGC Standards. Siponimod-D11 | CAS.3
-
Pharmaffiliates. CAS No : 2104759-32-0 | Product Name : Siponimod D11.4
-
SpringerMedizin. Central Versus Peripheral Drug Exposure Ratio, a Key Differentiator for Siponimod Over Fingolimod?1
-
PMC (National Institutes of Health). Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis.7
Sources
- 1. Central Versus Peripheral Drug Exposure Ratio, a Key Differentiator for Siponimod Over Fingolimod? | springermedizin.de [springermedizin.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Siponimod-D11 | CAS | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. sussex-research.com [sussex-research.com]
- 6. Siponimod-D11 | Benchchem [benchchem.com]
- 7. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
